molecular formula C16H20N4 B6444545 6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane CAS No. 2640846-75-7

6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane

Cat. No.: B6444545
CAS No.: 2640846-75-7
M. Wt: 268.36 g/mol
InChI Key: FQZGHOVKBVEIFV-UHFFFAOYSA-N
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Description

6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[33]heptane is a complex organic compound characterized by its unique structure, which includes a phenyl group, a triazole ring, and a spirocyclic framework

Mechanism of Action

Target of Action

The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play a crucial role in cellular stress responses and inflammation, respectively .

Mode of Action

The compound interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins . This interaction inhibits the function of these proteins, leading to changes in cellular processes such as endoplasmic reticulum (ER) stress response and inflammation .

Biochemical Pathways

The compound affects the ER stress response and NF-kB inflammatory pathway . By inhibiting ATF4, it reduces ER stress, and by inhibiting NF-kB, it reduces inflammation . These effects can lead to downstream changes in cellular processes, potentially providing neuroprotective and anti-inflammatory benefits .

Pharmacokinetics

Similar compounds with a 1,2,3-triazole core have been found to have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . These properties could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

Result of Action

The compound’s action results in promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane typically involves multi-step organic reactions. One common approach is the use of a three-component coupling reaction, where unactivated terminal alkynes, allyl carbonate, and trimethylsilyl azide are reacted under palladium(0)-copper(I) bimetallic catalysis. The resulting intermediate is then subjected to further reactions to introduce the phenyl group and complete the spirocyclic framework.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane can be utilized in molecular docking studies to investigate its binding affinity to various enzymes and receptors. This can help in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design new pharmaceuticals. Its triazole ring, in particular, is known for its antimicrobial properties, making it a candidate for the development of new antibiotics.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • Triazole Derivatives: Other triazole-containing compounds, such as 2-(2H-1,2,3-triazol-2-yl)benzoic acids, share similar structural features and biological activities.

  • Spiro Compounds:

Uniqueness: 6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane stands out due to its combination of a phenyl group, triazole ring, and spirocyclic structure, which provides unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

6-phenyl-2-[2-(triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-2-4-14(5-3-1)15-10-16(11-15)12-19(13-16)8-9-20-17-6-7-18-20/h1-7,15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZGHOVKBVEIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)CCN3N=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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